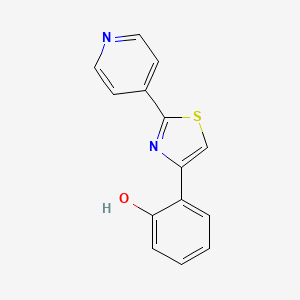

4-(2-Hydroxyphenyl)-2-(4-pyridyl)thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-pyridin-4-yl-1,3-thiazol-4-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS/c17-13-4-2-1-3-11(13)12-9-18-14(16-12)10-5-7-15-8-6-10/h1-9,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAOLTKSJPWGRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=NC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-(2-Hydroxyphenyl)-2-(4-pyridyl)thiazole

The formation of the thiazole (B1198619) ring is the cornerstone of synthesizing this compound. The primary methods involve the condensation of precursors that contain the necessary sulfur, nitrogen, and carbon atoms to form the five-membered heterocyclic ring.

The Hantzsch thiazole synthesis is a classic and widely utilized method for constructing the thiazole ring. researchgate.net The fundamental reaction involves the cyclocondensation of an α-haloketone with a thioamide. researchgate.net For the specific synthesis of this compound, the key precursors are 2-bromo-1-(2-hydroxyphenyl)ethanone and isonicotinothioamide (the thioamide derivative of isonicotinamide).

The reaction mechanism proceeds through the initial S-alkylation of the thioamide by the α-haloketone, forming a thioimino ester intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the final thiazole ring.

Variations of the Hantzsch synthesis have been developed to improve yields and reaction conditions. These include the use of microwave irradiation, which can significantly reduce reaction times and often leads to cleaner products. nih.gov Different solvent systems and bases can also be employed to optimize the reaction.

Table 1: Key Reactants in Hantzsch Synthesis for this compound

| Precursor | Role in Synthesis |

|---|---|

| 2-bromo-1-(2-hydroxyphenyl)ethanone | Provides the C4 and C5 atoms of the thiazole ring and the 2-hydroxyphenyl substituent. |

Beyond the traditional Hantzsch synthesis, other cyclocondensation reactions can be employed to form the thiazole ring. A common alternative involves the reaction of thiosemicarbazones with α-haloketones. nih.gov In a pathway relevant to the target compound, a thiosemicarbazone derived from isonicotinaldehyde could be condensed with 2-bromo-1-(2-hydroxyphenyl)ethanone. This route initially forms a 2-hydrazinylthiazole (B183971) derivative, which would require further chemical steps to arrive at the desired 2-(4-pyridyl)thiazole structure.

Another approach is the reaction of thioamides with α-diazoketones, catalyzed by acids like trifluoromethanesulfonic acid, which provides a metal-free pathway to 2,4-disubstituted thiazoles. organic-chemistry.org These methods offer alternative strategies depending on the availability of starting materials and desired reaction conditions.

The synthesis of this compound is often part of a multi-step process, especially when synthesizing the necessary precursors from simpler starting materials. whiterose.ac.uk For instance, the synthesis of 2-bromo-1-(2-hydroxyphenyl)ethanone typically involves the Friedel-Crafts acylation of phenol (B47542) followed by α-bromination. Similarly, isonicotinothioamide is prepared from isonicotinamide, often by reaction with a thionating agent like Lawesson's reagent or phosphorus pentasulfide.

Optimization of reaction conditions is crucial for achieving high yields and purity. whiterose.ac.uk Key parameters that are often optimized include:

Solvent: Ethanol (B145695) is commonly used for Hantzsch synthesis, but other solvents like methanol (B129727) or dimethylformamide (DMF) can be employed.

Temperature: Reactions may be run at room temperature, reflux, or under microwave irradiation to accelerate the reaction. nih.gov

Catalyst: While often uncatalyzed, bases like pyridine (B92270) or triethylamine (B128534) can be added to neutralize the hydrogen halide byproduct.

Reaction Time: This can range from a few minutes under microwave conditions to several hours for conventional heating methods. nih.gov

Table 2: Example of Optimized Reaction Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Method | Microwave Irradiation | Reduces reaction time, improves yield. nih.gov |

| Solvent | Ethanol | Good solubility for reactants, relatively high boiling point. |

| Temperature | 80-120 °C | Provides sufficient energy for cyclization and dehydration. |

Derivatization and Functionalization Strategies for Related Analogues

Once the this compound core is synthesized, it can be further modified to produce a variety of related analogues. These modifications can be targeted at the thiazole ring itself or at the appended phenyl and pyridyl moieties.

The thiazole ring in the parent compound has one unsubstituted carbon atom at the C5 position. This position is susceptible to electrophilic substitution, allowing for the introduction of various functional groups. pharmaguideline.com The reactivity of this position is influenced by the electronic nature of the substituents at C2 and C4.

Common electrophilic substitution reactions include:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group at the C5 position can be accomplished using a mixture of nitric acid and sulfuric acid.

Formylation: The Vilsmeier-Haack reaction (using DMF and phosphoryl chloride) can introduce a formyl group (-CHO) at the C5 position, which is a versatile handle for further transformations.

The peripheral phenyl and pyridyl rings offer multiple sites for functionalization, enabling the synthesis of a broad library of analogues.

Modifications of the 2-Hydroxyphenyl Moiety: The phenolic hydroxyl group is a key site for derivatization.

O-Alkylation: Reaction with alkyl halides in the presence of a base (Williamson ether synthesis) yields various ethers.

O-Acylation: Esterification with acid chlorides or anhydrides produces corresponding esters. The phenyl ring itself can undergo further electrophilic aromatic substitution. The hydroxyl group is an activating, ortho, para-directing group. Since the para position is blocked by the thiazole ring, new substituents would primarily be directed to the positions ortho to the hydroxyl group.

Modifications of the 4-Pyridyl Moiety: The nitrogen atom of the pyridine ring is basic and nucleophilic, making it a prime target for modification.

N-Alkylation: Treatment with alkyl halides leads to the formation of quaternary pyridinium (B92312) salts.

N-Oxidation: Reaction with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) converts the pyridine to a pyridine-N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions.

Regioselectivity and Yield Optimization in Synthetic Processes

The synthesis of this compound is predominantly achieved through the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone, specifically 2-bromo-1-(2-hydroxyphenyl)ethanone, with a thioamide, isonicotinethioamide. The reaction is known for its high regioselectivity, typically yielding a single, well-defined isomer.

Regioselectivity: The regiochemical outcome of the Hantzsch synthesis is dictated by the established reaction mechanism. The sulfur atom of the thioamide (isonicotinethioamide) acts as the initial nucleophile, attacking the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. This sequence ensures that the pyridyl moiety from the thioamide is positioned at the C2 position of the thiazole ring, while the hydroxyphenyl group from the α-haloketone is located at the C4 position.

While this selectivity is robust under standard neutral or mildly basic conditions, studies on related Hantzsch syntheses have shown that reaction conditions can influence the regiochemical outcome. For instance, using strongly acidic conditions with N-monosubstituted thioureas can lead to the formation of isomeric products, such as 3-substituted 2-imino-2,3-dihydrothiazoles, alongside the expected 2-(N-substituted amino)thiazoles. rsc.org This occurs because acidic media can alter the relative nucleophilicity of the nitrogen and sulfur atoms, potentially changing the initial step of the reaction. Therefore, maintaining control over pH is a critical parameter for ensuring the exclusive formation of the desired this compound regioisomer.

Yield Optimization: Maximizing the yield of this compound requires careful optimization of several reaction parameters. Key strategies include the choice of solvent, reaction temperature, duration, and the use of catalysts. Modern, more sustainable methods such as microwave-assisted synthesis and solvent-free grinding have also been explored to improve efficiency and yield.

Several factors are considered for optimizing the synthesis:

Solvent: Ethanol is a commonly used solvent for Hantzsch synthesis, facilitating the dissolution of reactants and the reaction progress under reflux. However, greener alternatives and solvent-free conditions are increasingly preferred.

Temperature and Heating Method: Conventional refluxing in ethanol is effective, but alternative heating methods can significantly impact reaction time and yield. Microwave irradiation has been shown to accelerate many organic reactions, although its effectiveness can be substrate-dependent, sometimes leading to increased byproducts if not carefully controlled. nih.gov

Catalysis: While the reaction can proceed without a catalyst, acidic or basic conditions can influence the rate. More advanced catalytic systems, such as reusable solid catalysts like silica-supported tungstosilicic acid, have been developed for one-pot, multi-component Hantzsch syntheses, offering high yields (79-90%) and environmental benefits. researchgate.net

Solvent-Free Conditions: A highly efficient and environmentally benign approach involves the grinding of the α-haloketone and thioamide together at room temperature. This solid-state reaction can proceed to completion in minutes and often results in very high yields, minimizing waste and avoiding the use of hazardous solvents.

The following interactive table summarizes how different conditions can affect the yield in typical Hantzsch thiazole syntheses, based on findings from related compounds.

| Condition | Solvent | Catalyst | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Reflux | Ethanol | None | 60-75 | General Hantzsch Procedure |

| Microwave Irradiation | Ethanol | None | Variable (50-80) | nih.gov |

| Ultrasonic Irradiation | Aqueous Micelles | PTSA | >90 | wikipedia.org |

| Solvent-Free Grinding | None | None | 90-95 | General Procedure |

| Catalytic (Thermal) | Ethanol/Water | SiW.SiO₂ | 79-90 | researchgate.net |

Mechanistic Investigations of Synthetic Pathways

The formation of this compound via the Hantzsch synthesis follows a well-established and extensively studied reaction mechanism. The pathway proceeds through several key intermediates, culminating in the formation of the stable aromatic thiazole ring.

The proposed mechanism consists of the following steps:

S-Alkylation: The reaction initiates with a nucleophilic attack from the sulfur atom of isonicotinethioamide on the electrophilic α-carbon of 2-bromo-1-(2-hydroxyphenyl)ethanone. This step results in the displacement of the bromide ion and the formation of an S-alkylated thioimidate intermediate. The high nucleophilicity of sulfur compared to nitrogen drives this initial step.

Intramolecular Cyclization: Following the S-alkylation, the nitrogen atom of the thioimidate intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the original α-haloketone moiety. This intramolecular reaction forms a five-membered ring, leading to a 4-hydroxythiazoline intermediate.

Dehydration: The final step is the elimination of a water molecule from the 4-hydroxythiazoline intermediate. This dehydration step is thermodynamically favored as it leads to the formation of the highly stable, conjugated aromatic thiazole ring system. The resulting product is the target compound, this compound.

This mechanistic pathway is strongly supported by numerous studies on the Hantzsch reaction. While specific kinetic or computational studies on the synthesis of this compound are not extensively documented in the literature, this mechanism is the universally accepted model for the formation of 2,4-disubstituted thiazoles from α-haloketones and thioamides. The regioselectivity observed in the reaction is a direct consequence of this stepwise process, which is foundational to the strategic synthesis of this and related thiazole derivatives.

Advanced Spectroscopic Characterization and Photophysical Studies

Spectroscopic Techniques for Structural Elucidation

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy is instrumental in identifying the functional groups present in the molecule. The analysis of Fourier-Transform Infrared (FT-IR) and Raman spectra allows for the characterization of specific bond vibrations. For 4-(2-Hydroxyphenyl)-2-(4-pyridyl)thiazole, the spectra are expected to exhibit characteristic bands corresponding to its constituent parts: the hydroxyphenyl, pyridyl, and thiazole (B1198619) rings.

Key vibrational modes anticipated for this compound include the O-H stretching of the phenolic group, typically observed as a broad band in the FT-IR spectrum. Aromatic C-H stretching vibrations from all three rings are also expected. tandfonline.comnih.gov The C=N and C=C stretching vibrations within the pyridyl and thiazole rings give rise to a series of characteristic bands in the fingerprint region. researchgate.net The C-S stretching vibration, characteristic of the thiazole ring, is also a key diagnostic peak. researchgate.net While specific experimental data for this compound is not extensively published, analysis of related structures provides a basis for assigning these vibrational modes. tandfonline.comresearchgate.net

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H Stretch | 3200-3600 (broad) |

| Aromatic Rings | C-H Stretch | 3000-3100 |

| Pyridyl & Thiazole | C=N Stretch | 1620-1680 |

| Aromatic Rings | C=C Stretch | 1450-1600 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed atomic connectivity and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on each of the aromatic rings. The protons on the 4-pyridyl group would typically appear as two doublets in the downfield region. chemicalbook.com The protons of the 2-hydroxyphenyl group would present a more complex splitting pattern. The single proton on the thiazole ring is expected to appear as a singlet. nih.gov The phenolic hydroxyl proton may appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts would confirm the presence of the three different aromatic systems. For instance, the carbon atom attached to the hydroxyl group in the phenol (B47542) ring would have a characteristic downfield shift. researchgate.net Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and confirm the connectivity between adjacent atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Key Moieties

| Moiety | Atom Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| 4-Pyridyl | ¹H | 8.5-8.8 (α-protons), 7.8-8.1 (β-protons) |

| 2-Hydroxyphenyl | ¹H | 6.8-7.5 |

| Thiazole | ¹H | 7.5-8.0 (C5-H) |

| Phenolic -OH | ¹H | 9.0-10.0 (variable) |

| Thiazole | ¹³C | 150-170 (C2), 115-125 (C5) |

| Pyridyl | ¹³C | 145-155 (α-carbons), 120-130 (β-carbons) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular mass, confirming its elemental composition.

The fragmentation pattern under electron ionization (EI) can be predicted based on the fragmentation of similar thiazole-containing structures. sapub.orgresearchgate.net Plausible fragmentation pathways would involve the initial cleavage of the thiazole ring, which is a common fragmentation mode for such compounds. sapub.org Subsequent fragmentations could include the loss of the pyridyl or hydroxyphenyl moieties. The stability of the resulting fragment ions provides further evidence for the proposed molecular structure. Common fragmentation modes in related molecules include cleavage of the thiazole ring and elimination of side functional groups. sapub.orgnih.gov

Table 3: Plausible Mass Spectrometry Fragments

| m/z Value (Proposed) | Identity of Fragment |

|---|---|

| 254 | [M]⁺ (Molecular Ion) |

| 177 | [M - Pyridine]⁺ |

| 161 | [M - Hydroxyphenol]⁺ |

| 121 | [Hydroxyphenyl-C≡S]⁺ |

Electronic Spectroscopy and Photophysical Phenomena

The interaction of this compound with ultraviolet and visible light reveals its electronic properties, including its ability to absorb and emit light. These characteristics are central to its potential applications in materials science and as a fluorescent probe.

UV-Visible Absorption Characteristics and Electronic Transitions

UV-Visible absorption spectroscopy measures the electronic transitions from the ground state to excited states. Compounds based on the 2-(2'-hydroxyphenyl)thiazole scaffold are known to exhibit strong absorption in the UV region, typically corresponding to π-π* electronic transitions within the conjugated aromatic system. nih.gov The spectrum of this compound is expected to show intense absorption bands characteristic of its extended π-conjugated system.

A key photophysical process in this class of molecules is Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov In the ground state, an intramolecular hydrogen bond exists between the phenolic hydroxyl group and the nitrogen atom of the thiazole ring. Upon photoexcitation, the proton can be transferred from the oxygen to the nitrogen atom, forming a keto-tautomer in the excited state. This process significantly influences the electronic and emission properties of the molecule. The absorption spectrum primarily reflects the initial enol form of the molecule. nih.gov

Fluorescence and Phosphorescence Emission Profiles

Many 2-(2'-hydroxyphenyl)thiazole derivatives are known to be fluorescent. nih.gov The fluorescence emission of this compound is expected to originate from the keto-tautomer formed via ESIPT. This results in an unusually large Stokes shift, which is the difference in energy between the absorption and emission maxima. This large shift is a hallmark of the ESIPT process, as absorption occurs in the enol form and emission occurs from the energetically relaxed keto form. researchgate.net The emission wavelength and quantum yield can be influenced by the substituents on the aromatic rings and the solvent environment.

While fluorescence from the ESIPT process is the dominant de-excitation pathway, phosphorescence is less commonly observed in these systems at room temperature in solution. nih.gov Phosphorescence involves a transition from a triplet excited state to the singlet ground state and is often observed at low temperatures or in rigid matrices where non-radiative decay pathways are suppressed. uef.fi The potential for phosphorescence in this compound would depend on the efficiency of intersystem crossing from the singlet to the triplet excited state.

Table 4: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| N-(2-Hydroxyphenyl)-4-toluenesulfonamide |

| 2,3-dihydroxy pyridine (B92270) |

| 2-(4-methoxyphenyl)benzo[d]thiazole |

| 1,3-Thiazole-4-carbonitrile |

| 2-(2'-hydroxyphenyl)-4-chloromethylthiazole |

| 2-(2'-hydroxyphenyl)-4-phenylthiazole |

| 2-(2'-hydroxyphenyl)-4-hydroxymethyl-thiazole |

Excited-State Intramolecular Proton Transfer (ESIPT) Processes and Dynamics

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its electronically excited state. In this compound, the intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the thiazole ring is strengthened upon photoexcitation. This enhancement of the hydrogen bond facilitates the ultrafast transfer of the proton from the hydroxyl group (enol form) to the thiazole nitrogen (keto tautomer).

The ESIPT process can be depicted as a four-level photocycle:

Absorption: The ground state enol form (E) absorbs a photon and is promoted to the excited enol form (E*).

ESIPT: In the excited state, an ultrafast proton transfer occurs, converting the excited enol form (E) to the excited keto tautomer (K). This process is typically barrierless or has a very low energy barrier.

Fluorescence: The excited keto tautomer (K*) relaxes to its ground state (K) by emitting a photon. This emission is characterized by a large Stokes shift, meaning there is a significant difference in wavelength between the absorption and emission maxima.

Back Proton Transfer: The ground state keto tautomer (K) is generally unstable and rapidly undergoes a back proton transfer to regenerate the ground state enol form (E), completing the cycle.

Theoretical studies on similar 2-(2'-hydroxyphenyl)thiazole derivatives have shown that the potential energy barrier for ESIPT in the excited state is typically low, allowing the process to occur on a femtosecond to picosecond timescale. sigmaaldrich.com The dynamics of this process are influenced by the geometry of the molecule and the strength of the intramolecular hydrogen bond in both the ground and excited states. nih.gov For instance, substituents on the thiazole or phenyl ring can modulate the acidity of the phenol and the basicity of the thiazole nitrogen, thereby tuning the ESIPT process. nih.gov

Dual Fluorescence and the Role of Molecular Aggregation

Dual fluorescence is a phenomenon where a molecule exhibits two distinct emission bands. In compounds like this compound, this can arise from the emission of both the excited enol form (E) and the excited keto tautomer (K). The relative intensities of these two emission bands can be highly sensitive to the molecular environment.

One of the key factors influencing dual fluorescence is molecular aggregation. nih.gov In concentrated solutions or in specific solvent systems, molecules of this compound can form aggregates. This aggregation can alter the photophysical properties in several ways:

Inhibition of ESIPT: In certain aggregate structures, the intramolecular hydrogen bond required for ESIPT may be disrupted or new intermolecular hydrogen bonds may form, hindering the proton transfer process. This can lead to an increase in the emission from the enol form.

Formation of Excimers: Aggregates can also lead to the formation of excimers (excited-state dimers), which have their own characteristic emission at longer wavelengths.

Charge Transfer States: The intermolecular interactions within aggregates can facilitate the formation of charge transfer (CT) states, which can also contribute to the dual fluorescence phenomenon. mdpi.com

Studies on analogous 1,3,4-thiadiazole (B1197879) derivatives have demonstrated a strong correlation between dual fluorescence and molecular aggregation, particularly in micellar systems or at low pH where aggregation is promoted. nih.govmdpi.com The emergence of a second, long-wavelength emission band is often attributed to aggregation-induced effects. nih.gov

Solvent Effects on Photophysical Properties

The photophysical properties of this compound are expected to be significantly influenced by the solvent environment. The polarity, viscosity, and hydrogen-bonding capability of the solvent can affect the stability of the ground and excited states, as well as the dynamics of the ESIPT process.

Solvatochromism: The absorption and emission spectra of the compound are likely to exhibit solvatochromism, which is a shift in the spectral bands with a change in solvent polarity. In polar solvents, the enol form may be stabilized through intermolecular hydrogen bonding with the solvent molecules. This can compete with the intramolecular hydrogen bond, potentially hindering the ESIPT process and leading to an increase in the enol emission.

The following interactive table illustrates the hypothetical photophysical properties of this compound in different solvents, based on trends observed for similar compounds.

| Solvent | Absorption λmax (nm) | Emission λmax (nm) (Enol) | Emission λmax (nm) (Keto) | Stokes Shift (Keto) (cm⁻¹) |

| Cyclohexane | 340 | ~390 | ~530 | ~12,500 |

| Toluene | 345 | ~400 | ~540 | ~12,400 |

| Dichloromethane | 350 | ~410 | ~550 | ~12,200 |

| Acetonitrile | 355 | ~420 | ~560 | ~12,000 |

| Ethanol (B145695) | 360 | ~430 | - | - |

| Methanol (B129727) | 362 | ~435 | - | - |

Note: This data is illustrative and based on the expected behavior of similar ESIPT compounds. The keto emission is often quenched in polar protic solvents like ethanol and methanol.

Computational and Theoretical Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) and its extension for excited states, Time-Dependent DFT (TD-DFT), are cornerstone computational methods for studying the properties of medium-sized organic molecules. These approaches balance computational cost with accuracy, making them ideal for exploring the multifaceted nature of 4-(2-Hydroxyphenyl)-2-(4-pyridyl)thiazole.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. By finding the minimum energy conformation, researchers can predict key structural parameters such as bond lengths and angles. For molecules capable of intramolecular hydrogen bonding, like the subject compound (between the phenolic hydroxyl group and the thiazole (B1198619) nitrogen), these calculations confirm the planarity and the short distance of the O-H···N bond, which is crucial for processes like Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov

In theoretical studies of analogous compounds, such as 2-(2'-hydroxyphenyl)-4-phenylthiazole, geometry optimizations have been performed to analyze structural parameters in both the ground (S₀) and the first excited (S₁) states. nih.gov These calculations often reveal a strengthening of the intramolecular hydrogen bond in the excited state, a key prerequisite for ESIPT. For instance, in a similar imidazole-based compound, the O-H···N distance shortens upon excitation, facilitating the proton transfer process. mdpi.com

Table 1: Selected Optimized Geometric Parameters for a Structurally Similar ESIPT Compound (Data based on a 4-(2-hydroxyphenyl)-1H-imidazole derivative)

| Parameter | Ground State (S₀) | Excited State (S₁) |

| O-H bond length (Å) | 0.992 | - |

| H···N distance (Å) | 1.784 | - |

| O···N distance (Å) | 2.628 | 2.546 |

| This interactive table is based on data from structurally related imidazole (B134444) compounds to illustrate typical geometric changes. |

The electronic structure analysis provides insights into the distribution of electrons within the molecule, which governs its chemical and physical properties.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic spectroscopy. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.comconicet.gov.ar A smaller gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net

In molecules like this compound, the HOMO is typically localized on the electron-rich hydroxyphenyl ring, while the LUMO is often distributed across the electron-accepting pyridylthiazole moiety. mdpi.com Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, leading to an intramolecular charge transfer (ICT) from the hydroxyphenyl portion to the pyridylthiazole portion. This ICT is a driving force for the ESIPT process. mdpi.com

Table 2: Frontier Molecular Orbital Energies and Energy Gap for an Analogous Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.646 |

| LUMO | -1.816 |

| Energy Gap (ΔE) | 4.83 |

| This interactive table is based on data for quinoline (B57606) to illustrate typical FMO energies. scirp.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other species. chemrxiv.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.gov

For this compound, the MEP map would show a region of high negative potential around the nitrogen atoms of the thiazole and pyridine (B92270) rings, as well as the oxygen atom of the hydroxyl group. These sites are the most likely to act as proton acceptors or to interact with electrophiles. nih.govsemanticscholar.org Conversely, the hydrogen atom of the hydroxyl group would be a site of positive potential, indicating its role as a proton donor in hydrogen bonding and proton transfer reactions. chemrxiv.org This analysis confirms the acidic nature of the phenolic proton and the basicity of the nitrogen atoms, which are the fundamental reactive sites for the ESIPT process.

TD-DFT is a reliable method for predicting the electronic absorption (UV-Vis) spectra of organic molecules. researchgate.netchemrxiv.orgnih.gov By calculating the energies of vertical electronic transitions and their corresponding oscillator strengths, researchers can simulate the absorption spectrum. nih.govnih.gov These theoretical spectra are often in good agreement with experimental measurements, allowing for the assignment of specific absorption bands to particular electronic transitions, such as the π→π* and n→π* transitions characteristic of such aromatic systems. nih.govresearchgate.net

Similarly, DFT calculations can predict vibrational (IR) spectra. researchgate.netmdpi.com The calculated vibrational frequencies correspond to specific molecular motions (stretching, bending, etc.). By comparing the computed spectrum with the experimental one, each band can be assigned to a specific vibrational mode, providing a detailed understanding of the molecule's vibrational structure. nih.govnih.gov

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. nih.govmdpi.commdpi.com Using methods like the Gauge-Independent Atomic Orbital (GIAO), theoretical ¹H and ¹³C NMR spectra can be generated. These calculated shifts, when compared with experimental data, help in the definitive assignment of signals to specific atoms within the molecule, confirming its structure. nih.govresearchgate.net

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for Related Compounds

| Spectroscopic Data | Experimental Value | Calculated Value |

| UV-Vis λmax (nm) | 468 | 450 |

| IR ν(O-H) (cm⁻¹) | ~3400 | 3131 |

| ¹H NMR δ (ppm) | Varies | Varies |

| This interactive table presents representative data from analogous systems to illustrate the correlation between experimental and theoretical values. nih.gov |

Mechanistic Insights from Computational Simulations

Beyond static properties, computational simulations provide dynamic insights into chemical reaction mechanisms, such as proton transfer.

For this compound, the most significant mechanistic pathway to investigate is the Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov This process involves the transfer of the phenolic proton to the thiazole nitrogen atom upon photoexcitation.

Computational chemists simulate this process by constructing potential energy surfaces (PES) for both the ground (S₀) and first excited (S₁) electronic states. nih.govnih.gov The PES is a plot of the molecule's energy as a function of its geometry, typically along the proton transfer reaction coordinate (e.g., the O-H bond distance).

These simulations consistently show that in the ground state, the enol form (with the proton on the oxygen) is energetically more stable, and there is a significant energy barrier preventing proton transfer. nih.gov However, upon excitation to the S₁ state, the acidity of the phenol (B47542) and the basicity of the thiazole nitrogen increase dramatically due to intramolecular charge transfer. mdpi.com This change in electronic structure often leads to a significant reduction or even elimination of the energy barrier for proton transfer in the excited state. nih.govresearchgate.net The molecule then relaxes to an excited keto tautomer, which is responsible for the characteristic large Stokes-shifted fluorescence. The simulation of the PES provides a quantitative measure of this energy barrier, which is crucial for understanding the rate and efficiency of the ESIPT process. nih.gov

Conformational Analysis and Tautomeric Equilibria

The three-dimensional structure and potential isomeric forms of this compound are fundamental to its chemical reactivity and biological function. Conformational analysis and the study of tautomeric equilibria provide a detailed picture of the molecule's dynamics.

Tautomeric Equilibria: Tautomers are structural isomers that readily interconvert, most often through the migration of a proton. The this compound molecule possesses moieties capable of tautomerism. The 2-hydroxyphenyl group can potentially exist in a keto-enol equilibrium. nih.gov Computational studies on similar hydroxyphenyl-containing aza-aromatics have shown that the enol form is typically more thermodynamically stable in both the gas phase and in solution. nih.govnih.gov The stability is often attributed to factors like aromaticity and the formation of strong intramolecular hydrogen bonds between the hydroxyl proton and a nearby nitrogen atom. nih.gov The energy barrier for the interconversion between tautomers can also be calculated to understand the kinetics of this process. nih.gov Spectroscopic methods, in conjunction with theoretical calculations, are crucial for determining which tautomeric form predominates under specific conditions. nih.gov

Molecular Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein target. This method is instrumental in identifying potential biological targets for a compound and elucidating its mechanism of action at a molecular level. For this compound and related structures, docking studies have been pivotal in predicting interactions with various enzymes and receptors implicated in disease.

These simulations place the ligand (the small molecule) into the binding site of a protein and calculate a score that estimates the binding affinity. The results provide insights into key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. For instance, studies on similar thiazole and pyridine derivatives have predicted binding to a range of important biological targets. Thiazole-based compounds have been docked against targets like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key protein in cancer pathways, to predict their anticancer potential. mdpi.comnih.govnih.gov Other studies have explored interactions with microbial enzymes, such as glucosamine-6-phosphate synthase, to rationalize antimicrobial activity.

The table below summarizes findings from molecular docking studies performed on various thiazole and pyridine-containing compounds, illustrating the diverse range of biological targets they are predicted to interact with.

| Derivative Class | Biological Target | Key Predicted Interactions | Potential Application |

| Thiazolyl-Pyridine Hybrids | EGFR Tyrosine Kinase nih.govnih.gov | Hydrogen bonding with key amino acid residues in the ATP-binding site. | Anticancer |

| Benzothiazole-Thiazole Hybrids | p56lck (Protein Kinase) biointerfaceresearch.com | Interactions with the hinge region, allosteric site, and activation loop. | Anticancer, Immunosuppression |

| Pyrazole-Pyridine-Thiazole Derivatives | Breast Cancer Cell Line (MCF-7) targets researchgate.net | Not specified. | Anticancer |

| Pyridine-Thiadiazole-Thiazole Derivatives | EGFR Tyrosine Kinase mdpi.com | Binding within the active site, displacing co-crystallized ligands. | Anticancer |

These predictive studies are crucial for guiding the synthesis of new derivatives with improved potency and selectivity for a desired biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the efficacy of novel, unsynthesized molecules, thereby accelerating the drug discovery process.

QSAR studies can be performed using various methods:

2D-QSAR: This approach uses descriptors calculated from the 2D representation of the molecule, such as physicochemical properties (e.g., logP for hydrophobicity), electronic parameters, and topological indices. laccei.org

3D-QSAR: This method considers the 3D structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D fields (steric, electrostatic, hydrophobic) around aligned molecules to quantify how these fields correlate with biological activity. ijpsr.com

Numerous QSAR studies have been successfully applied to thiazole and pyridine derivatives to understand the structural requirements for various biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. laccei.orgijpsr.comresearchgate.net These models highlight which parts of the molecule are critical for its function. For example, a QSAR model might reveal that bulky substituents in one position decrease activity (negative steric effect), while electron-withdrawing groups in another position enhance it (favorable electrostatic effect). ijpsr.com

The statistical robustness of a QSAR model is evaluated using parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A high q² value indicates good predictive power. The table below presents examples of QSAR studies on thiazole-containing compounds.

| Model Type | Biological Activity | Key Descriptors/Fields | Statistical Significance |

| 2D-QSAR laccei.org | 5-Lipoxygenase Inhibition | Topological and electronic descriptors (AATSC4c, GATS5s, JGI4). | r² = 0.626 |

| 3D-QSAR (kNN-MFA) researchgate.net | Antimicrobial (G+) | Electrostatic fields were found to be dominant. | q² = 0.828 |

| 2D & 3D-QSAR ijpsr.com | Antioxidant | Hydrophobicity, electrostatic, and steric effects. | Models showed moderate to high predictive ability. |

| 2D-QSAR researchgate.net | Antimicrobial | Hydrophobic parameter (log P). | Significant correlation observed. |

These models serve as powerful predictive tools, enabling chemists to prioritize the synthesis of compounds with the highest probability of being active, saving time and resources in the development of new therapeutic agents.

Biological Activities and Mechanistic Understanding

Antimicrobial Research

The global challenge of antimicrobial resistance has spurred the search for novel agents with potent activity against a wide array of pathogenic microorganisms. Thiazole (B1198619) derivatives have been a focal point of this research due to their established antimicrobial properties. Investigations into 4-(2-Hydroxyphenyl)-2-(4-pyridyl)thiazole have sought to characterize its effectiveness against both bacteria and fungi.

While specific studies on the antibacterial activity of this compound are limited, research on closely related pyridyl-thiazole derivatives provides valuable insights. For instance, a series of novel 4-aryl-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl]thiazole derivatives, which share the core thiazole structure, have demonstrated significant antibacterial potency. In one study, a compound bearing a 4-pyridyl moiety (compound 2f) exhibited remarkable activity against Bacillus cereus, with both Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of 0.5 mg/mL. This suggests that the pyridyl group can contribute significantly to the antibacterial efficacy.

The proposed mechanisms of action for thiazole-based antibacterial agents are diverse. Some derivatives are known to interfere with essential cellular processes in bacteria. For example, certain thiazole-quinolinium derivatives have been shown to disrupt bacterial cell division by stimulating the polymerization of the FtsZ protein, a crucial component of the bacterial cytoskeleton. This disruption ultimately leads to the inhibition of bacterial proliferation. While the precise mechanism for this compound has not been elucidated, it is plausible that it may operate through similar pathways, interfering with bacterial cell wall synthesis, protein synthesis, or DNA replication.

Interactive Data Table: Antibacterial Activity of a Related Pyridyl-Thiazole Derivative

| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

| 4-(4-pyridyl)-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl]thiazole | Bacillus cereus | 0.5 | 0.5 |

The antifungal potential of thiazole derivatives has also been a subject of intense investigation. Studies on various thiazole-containing compounds have demonstrated their ability to inhibit the growth of pathogenic fungi, including various Candida species. For instance, a series of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives showed very strong antifungal effects against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. Although this study did not include the specific compound this compound, it highlights the potential of the thiazole scaffold in antifungal drug discovery.

The mechanisms underlying the antifungal activity of thiazole derivatives are thought to involve the disruption of fungal cell membrane integrity and the inhibition of key enzymes essential for fungal survival. The lipophilic nature of many thiazole derivatives may facilitate their interaction with and disruption of the fungal cell membrane. The specific contribution of the 2-hydroxyphenyl and 4-pyridyl groups in this compound to its antifungal activity and mechanism of action remains an area for future research.

The antimicrobial efficacy of thiazole derivatives is intricately linked to their chemical structure. The nature and position of substituents on the thiazole ring play a critical role in determining the spectrum and potency of their activity. For example, in the study of nitrofuran-thiazole derivatives, compounds bearing a pyridine (B92270) moiety exhibited significant antimicrobial activity, suggesting that the basic nitrogen of the pyridine ring may be important for interaction with bacterial targets.

Anticancer Research

The search for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Thiazole-containing compounds have shown considerable promise in this area, with several derivatives demonstrating potent cytotoxic effects against a variety of cancer cell lines.

Another study on a series of 2-[2-(4-Hydroxybenzylidene)hydrazinyl]thiazole-4[5H]-ones revealed that these compounds exhibited antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The IC50 values for some of these derivatives were in the low micromolar range, indicating significant cytotoxic potential. For instance, one of the more active compounds showed an IC50 of 2.57 µM against MCF-7 cells. These findings suggest that the combination of a hydroxyphenyl group and a thiazole ring is a favorable structural motif for anticancer activity. The presence of the 4-pyridyl group in the target compound may further modulate this activity.

Interactive Data Table: In Vitro Cytotoxicity of a Related Hydroxyphenyl-Thiazole Derivative

| Compound | Cancer Cell Line | IC50 (µM) |

| 2-[2-(4-Hydroxy-3-(phenyl-diazenyl)benzylidene)hydrazinyl]thiazole-4[5H]-one | MCF-7 (Breast Cancer) | 2.57 ± 0.16 |

| 2-[2-(4-Hydroxy-3-(phenyl-diazenyl)benzylidene)hydrazinyl]thiazole-4[5H]-one | HepG2 (Liver Cancer) | 7.26 ± 0.44 |

The anticancer mechanisms of thiazole derivatives are often multifaceted, involving the targeting of various key proteins and signaling pathways that are dysregulated in cancer cells. While the specific molecular targets of this compound have not been definitively identified, research on related compounds offers potential avenues of action.

One important pathway targeted by some thiazole derivatives is the vascular endothelial growth factor receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 can thus stifle tumor growth. A study on 2-[2-(4-Hydroxybenzylidene)hydrazinyl]thiazole-4[5H]-ones demonstrated that a particularly potent derivative also exhibited inhibitory activity against the VEGFR-2 enzyme with an IC50 of 0.15 µM. This suggests that this compound might also exert its anticancer effects through the inhibition of angiogenesis.

Structure-Activity Relationships for Optimized Anticancer Potential

The therapeutic promise of thiazole derivatives in cancer treatment is a subject of extensive research, with a focus on understanding how molecular structure influences biological activity. nih.gov Thiazole-containing compounds have demonstrated a wide range of pharmacological effects, including cytotoxicity, apoptosis induction, and antiangiogenic properties. nih.gov The structural versatility of the thiazole nucleus allows for modifications that can enhance potency and selectivity against cancer cells. nih.gov

For compounds related to this compound, the antiproliferative activity is significantly influenced by the nature and position of substituents on its core rings. Studies on pyridine derivatives have shown that the presence of electron-donating groups such as hydroxyl (-OH) and methoxy (B1213986) (-OMe) can enhance anticancer activity. mdpi.com Conversely, the inclusion of bulky groups or halogen atoms tends to diminish this effect. mdpi.com

The core structure combines a thiazole ring, a 4-pyridyl moiety, and a 2-hydroxyphenyl group. Research on similar structures indicates that derivatives featuring 2-pyridyl and 4-pyridyl components often exhibit comparable cytotoxic activity. nih.gov The hydroxyl group on the phenyl ring is particularly significant, as studies on other benzothiazole (B30560) hybrids have demonstrated that -OH and methyl substitutions can critically affect binding interactions with therapeutic targets. researchgate.net Specifically, derivatives with these functional groups have shown potent activity against breast (MCF-7) and colon (HCT-116) cancer cell lines. researchgate.net The strategic placement of these groups can therefore be a key factor in optimizing the compound's anticancer potential by modulating its electronic and steric properties to improve target engagement. mdpi.com

Enzyme Inhibition Studies

Acetylcholinesterase and Butyrylcholinesterase Inhibition Profiles

Derivatives of this compound have been investigated for their potential to inhibit cholinesterase enzymes, which are key targets in the management of neurodegenerative conditions like Alzheimer's disease. nih.gov Specifically, 4-pyridinylthiazole-2-amines have demonstrated significant inhibitory activity against acetylcholinesterase (AChE). nih.gov

In vitro studies using the Ellman method revealed that these compounds can be potent inhibitors of AChE. nih.gov One particular derivative exhibited an IC₅₀ value of 0.15 µmol·L⁻¹, indicating greater potency than the clinically used drug rivastigmine. nih.gov Notably, this class of compounds showed minimal inhibition of butyrylcholinesterase (BuChE), suggesting a selective inhibitory profile for AChE. nih.gov This selectivity is a desirable trait in the development of new therapeutic agents, as it may reduce the potential for side effects associated with non-selective inhibition. nih.gov

| Compound | Target Enzyme | IC₅₀ (µmol·L⁻¹) |

|---|---|---|

| 4-Pyridinylthiazole-2-amine Derivative (13c) | Acetylcholinesterase (AChE) | 0.15 |

| Rivastigmine (Control) | Acetylcholinesterase (AChE) | >0.15 |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that play a crucial role in numerous physiological processes, and their inhibition has therapeutic applications. nih.gov Novel derivatives based on the 2-(4-(aryl)thiazol-2-yl) structure have been synthesized and evaluated for their inhibitory effects against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov

These compounds have demonstrated excellent, low nanomolar inhibitory activity. nih.gov The inhibition constants (Ki) for these derivatives were found to be in the range of 27.07–37.80 nM against hCA I and 11.80–25.81 nM against hCA II. nih.gov These findings are significant as they indicate that these thiazole derivatives possess superior inhibitory potency compared to acetazolamide, a clinically used CA inhibitor. nih.gov The potent inhibition suggests that the thiazole scaffold is a promising framework for designing highly effective carbonic anhydrase inhibitors. nih.gov

| Compound Class | Target Isoenzyme | Ki Range (nM) |

|---|---|---|

| 2-(4-(Aryl)thiazol-2-yl) Derivatives | hCA I | 27.07–37.80 |

| hCA II | 11.80–25.81 | |

| Acetazolamide (Control) | hCA I | 34.50 |

| hCA II | 28.93 |

Aldose Reductase Inhibition and Therapeutic Relevance

Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govopenmedicinalchemistryjournal.com Under hyperglycemic conditions, increased activity of this pathway is a key factor in the pathogenesis of long-term diabetic complications, such as neuropathy, nephropathy, and retinopathy. openmedicinalchemistryjournal.comnih.gov Consequently, the inhibition of aldose reductase is a major therapeutic strategy for preventing or mitigating these complications. openmedicinalchemistryjournal.com

Compounds featuring a thiazole moiety, such as those with an imidazo[2,1-b]thiazole (B1210989) nucleus, have been identified as inhibitors of aldose reductase. nih.gov The therapeutic relevance of such inhibitors lies in their potential to block the accumulation of sorbitol in cells, thereby preventing the osmotic stress and subsequent tissue damage associated with diabetic complications. nih.gov The development of potent and selective AR inhibitors based on the thiazole scaffold represents a promising avenue for managing the chronic effects of diabetes. nih.gov

Xanthine (B1682287) Oxidase Inhibition and Anti-Gout Potential

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine into uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia and gout, an inflammatory condition characterized by the deposition of urate crystals in joints. nih.govresearchgate.net Inhibition of XO is a primary strategy for treating gout. youtube.com

Research has identified the 2-phenylthiazole-4-carboxylic acid structure as a new scaffold for developing xanthine oxidase inhibitors. nih.gov A study of derivatives based on this scaffold, such as 2-(4-isobutoxy-3-nitrophenyl)thiazole-4-carboxylic acid, demonstrated notable in vitro XO inhibition with an IC₅₀ value of 48.6 µM. nih.gov While this potency is less than that of the established drug febuxostat (B1672324) (IC₅₀ = 4.8 µM), it confirms that the thiazole ring is a viable starting point for designing novel anti-gout agents. nih.gov By blocking uric acid production, these compounds have the potential to lower serum urate levels and manage the underlying cause of gout. youtube.com

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 2-(4-isobutoxy-3-nitrophenyl)thiazole-4-carboxylic acid | Xanthine Oxidase (XO) | 48.6 |

| Febuxostat (Control) | Xanthine Oxidase (XO) | 4.8 |

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a crucial enzyme for the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. wikipedia.orgmdpi.com The inhibition of TS leads to a depletion of dTMP, which disrupts DNA synthesis and repair, ultimately causing "thymineless death" in rapidly dividing cells. mdpi.comnih.gov This mechanism makes TS a well-established target for anticancer chemotherapy. wikipedia.orgnih.gov

While direct studies on this compound are limited, research on related heterocyclic hybrids containing 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) moieties has demonstrated significant TS inhibition. mdpi.com Certain compounds from this class exhibited potent activity, with IC₅₀ values of 2.52 µM and 4.38 µM, surpassing the efficacy of the standard chemotherapeutic drug pemetrexed (B1662193) (IC₅₀ = 6.75 µM). mdpi.com These findings suggest that heterocyclic structures, potentially including the thiazole framework, can serve as effective scaffolds for the design of novel thymidylate synthase inhibitors for cancer therapy. mdpi.com

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Hybrid Compound 12 | Thymidylate Synthase (TS) | 2.52 |

| Hybrid Compound 13 | Thymidylate Synthase (TS) | 4.38 |

| Pemetrexed (Control) | Thymidylate Synthase (TS) | 6.75 |

Antioxidant Activity Investigations and Mechanisms of Action

The antioxidant potential of phenolic compounds is well-documented, and the 2-hydroxyphenyl moiety in this compound is expected to be the primary driver of this activity. The mechanisms through which phenolic thiazoles exert their antioxidant effects are generally understood to involve hydrogen atom transfer (HAT), single electron transfer (SET), and the chelation of transition metal ions that can catalyze oxidative reactions. nih.govnih.gov

The phenolic hydroxyl group can readily donate its hydrogen atom to neutralize free radicals, a key mechanism in protecting against oxidative stress. mdpi.com Studies on various phenolic thiazoles confirm their capacity to scavenge radicals and reduce oxidizing species. nih.gov For instance, research on thiazolyl–catechol compounds, which are structurally analogous to the target molecule, has provided specific insights into this activity. The compound 4-(2-(pyridin-4-yl)thiazol-4-yl)benzene-1,2-diol, featuring a 4-pyridyl-thiazole core like the subject compound but with an additional hydroxyl group on the phenyl ring, demonstrated significant antioxidant effects in multiple assays. nih.gov Its activity is attributed to the ability of the hydroxyl groups to participate in electron transfer and form stable complexes with metal ions like ferrous iron (Fe²⁺). nih.gov The chelation of metal ions is a crucial antioxidant mechanism as it prevents the generation of highly reactive hydroxyl radicals via the Fenton reaction.

Table 1: Antioxidant Activity of a Structurally Related Thiazolyl-Catechol Compound Data presented for 4-(2-(pyridin-4-yl)thiazol-4-yl)benzene-1,2-diol, a structural analog.

| Assay Type | Mechanism | Result | Reference |

| Ferric Reducing Antioxidant Power (FRAP) | Electron Transfer | Exhibited strong reducing capacity | nih.gov |

| Ferrous Ion Chelation | Metal Chelation | Demonstrated effective Fe²⁺ chelating ability | nih.gov |

| DPPH Radical Scavenging | Hydrogen Atom/Electron Transfer | Showed significant radical scavenging activity | nih.gov |

Exploration of Other Biological Activities

The thiazole ring is a recognized structural motif in the development of anticonvulsant agents. researchgate.net Various derivatives incorporating this scaffold have been evaluated for their ability to suppress seizures in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.com These models help to identify compounds that can prevent seizure spread or elevate the seizure threshold, respectively.

While direct experimental data on the anticonvulsant activity of this compound is not extensively documented in the reviewed literature, structure-activity relationship (SAR) studies of related compounds provide a basis for its potential efficacy. The general pharmacophoric model for anticonvulsants often includes a hydrophobic aryl ring system, a hydrogen bond donor/acceptor domain, and an electron-donor moiety. The 2-hydroxyphenyl and 4-pyridyl groups within the target molecule could fulfill these roles. Research on other series, such as 6-(substituted-phenyl)thiazolo[3,2-b] researchgate.netpnrjournal.comnih.govtriazoles, has shown that modifications on the phenyl ring significantly influence anticonvulsant potency. nih.gov For example, the presence of a hydroxyl group on the phenyl ring was a feature in some active compounds within that series. nih.gov

Table 2: Anticonvulsant Activity of Representative Thiazole Derivatives in the Maximal Electroshock (MES) Test Note: Data from various thiazole series are presented to illustrate the potential of the scaffold, as direct data for this compound was not found in the reviewed literature.

| Compound Series | Key Structural Feature | Animal Model | Activity Noted | Reference |

| Thiazolo[3,2-b] researchgate.netpnrjournal.comnih.govtriazoles | Substituted-phenyl at position 6 | Mice | Protection against MES-induced seizures | nih.gov |

| Thiazole-Bearing 4-Thiazolidinones | Benzylidene-imino-thiazolidinone | Mice | Significant protection, comparable to carbamazepine | mdpi.com |

Anti-inflammatory Effects

Thiazole derivatives have been extensively investigated as potential anti-inflammatory agents. wisdomlib.orgwjpmr.com The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. researchgate.net

Studies on various substituted phenyl thiazole and pyridine-thiazole hybrids have demonstrated significant anti-inflammatory activity in both in vivo and in vitro models. wjpmr.comnih.gov The carrageenan-induced rat paw edema model is a standard in vivo assay used to assess acute inflammation, and numerous thiazole derivatives have shown a significant reduction in edema in this test. wisdomlib.orgwjpmr.com In vitro methods, such as the inhibition of protein (albumin) denaturation, also serve as a useful screen for anti-inflammatory properties. nih.gov Research on a series of pyridine- and thiazole-based hydrazides showed that compounds containing these rings could effectively inhibit protein denaturation, with some derivatives showing potency comparable to the standard drug diclofenac (B195802) sodium. nih.gov The combination of a phenyl ring, a thiazole core, and a pyridine moiety in this compound suggests it may interact with targets within these inflammatory pathways.

Table 3: Anti-inflammatory Activity of Related Thiazole Derivatives

| Compound Type | Assay | Model | Finding | Reference |

| Substituted Phenyl Thiazoles | Carrageenan-induced paw edema | Rat | Appreciable reduction in edema volume | wjpmr.com |

| Pyridine-Thiazole Hydrazides | Inhibition of protein denaturation | In vitro | Significant inhibition of bovine albumin denaturation | nih.gov |

| 2,4-Disubstituted Thiazoles | Carrageenan-induced paw edema | Rat | Significant inhibition of paw edema | wisdomlib.org |

Antimalarial Activity

The thiazole scaffold is a promising framework for the development of new antimalarial drugs, with research targeting the increasingly drug-resistant Plasmodium falciparum parasite. pnrjournal.comnih.gov The specific structural components of this compound are of particular relevance based on existing SAR studies.

Research on novel thiazole analogues has indicated that replacing a phenyl ring with a pyridine ring can yield compounds with similar antimalarial potency but with potentially improved physicochemical properties. researchgate.net This highlights the potential advantage of the 2-(4-pyridyl)thiazole core. Furthermore, the substituent on the phenyl ring at position 4 of the thiazole is crucial. Studies on other heterocyclic antimalarials have shown that polyhydroxyphenyl groups can act as effective inhibitors of the malaria parasite. nih.gov This suggests that the 4-(2-hydroxyphenyl) moiety could contribute significantly to the molecule's activity, possibly by targeting parasite-specific enzymes like ribonucleotide reductase. nih.gov Some research has proposed that thiazole derivatives may exert their antimalarial effect by inhibiting the Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) enzyme. pnrjournal.com

Table 4: In Vitro Antimalarial Activity of Structurally Relevant Compound Classes

| Compound Class | Key Structural Feature | Target Organism | Activity Metric | Finding | Reference |

| Thiazole Analogs | N-aryl amide linked to thiazole | P. falciparum (3D7) | IC₅₀ | High potency and low cytotoxicity | researchgate.net |

| Thiazole Derivatives | Substituted thiazole nucleus | P. falciparum | Inhibition of Pf-DHFR | Strong inhibitory activity observed | pnrjournal.com |

| Polyhydroxyphenyl Derivatives | Dihydroxyphenyl group | P. falciparum | IC₅₀ | Effective inhibition of parasite growth | nih.gov |

Coordination Chemistry and Metal Complexation

Ligand Design Principles and Chelation Properties of the Thiazole (B1198619) Scaffold

The design of 4-(2-Hydroxyphenyl)-2-(4-pyridyl)thiazole as a ligand is predicated on fundamental principles of coordination chemistry that favor the formation of stable metal complexes. The molecule incorporates multiple donor atoms—specifically, the nitrogen atom of the pyridyl ring, the nitrogen atom of the thiazole ring, and the oxygen atom of the hydroxyl group. This arrangement allows the ligand to act as a multidentate chelating agent, forming stable five- or six-membered rings upon coordination to a metal ion.

The thiazole ring itself is a key structural element, providing a rigid backbone that influences the spatial orientation of the coordinating groups. The presence of both a soft sulfur atom and a hard nitrogen atom within the thiazole ring system allows for coordination with a range of metal ions possessing different hard-soft acid-base characteristics.

The chelation of a metal ion by this compound typically involves the pyridyl nitrogen and the thiazole nitrogen, and often the deprotonated hydroxyl group. This tridentate chelation leads to the formation of highly stable metal complexes due to the chelate effect, which is the enhanced stability of a complex containing one or more chelate rings compared to a complex with monodentate ligands of similar basicity. The planarity of the aromatic rings can also facilitate pi-stacking interactions, further stabilizing the resulting complexes.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, often under reflux conditions. The resulting complexes can be isolated as crystalline solids and characterized by various spectroscopic techniques to elucidate their structure and bonding.

Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Fe(III), Cr(III), Ru(III), Pt(II))

A range of transition metal complexes of this compound and its derivatives have been synthesized and studied. While specific data for all the listed metal complexes with the exact parent ligand are not extensively available in the public domain, studies on analogous thiazole-based ligands provide insights into their expected properties.

Complexes of Co(II), Ni(II), and Cu(II) with similar Schiff bases derived from thiazoles have been shown to form complexes with a 1:2 metal-to-ligand ratio. asianpubs.org Spectroscopic and magnetic studies of these complexes often suggest an octahedral geometry around the central metal ion. asianpubs.org Similarly, Pt(II) complexes with related thiazole-containing ligands have been synthesized, and their spectral data are consistent with a square planar geometry. researchgate.net

The synthesis of these complexes generally involves the reaction of the ligand with the corresponding metal chloride or acetate salt in an alcoholic medium. The resulting colored precipitates can be purified by recrystallization.

Below is a table summarizing the expected coordination numbers and geometries for various metal complexes based on studies of similar thiazole-containing ligands.

| Metal Ion | Expected Coordination Number | Expected Geometry |

| Co(II) | 6 | Octahedral |

| Ni(II) | 6 | Octahedral |

| Cu(II) | 6 | Distorted Octahedral |

| Zn(II) | 4 or 6 | Tetrahedral or Octahedral |

| Mn(II) | 6 | Octahedral |

| Fe(III) | 6 | Octahedral |

| Cr(III) | 6 | Octahedral |

| Ru(III) | 6 | Octahedral |

| Pt(II) | 4 | Square Planar |

Coordination Modes and Geometry Elucidation

The coordination modes of this compound are elucidated using a combination of spectroscopic techniques, including infrared (IR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as magnetic susceptibility measurements.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon complexation provide crucial information about the coordination sites. A downward shift in the C=N stretching frequency of the thiazole and pyridyl rings indicates the involvement of their nitrogen atoms in coordination. The disappearance or significant shift of the broad -OH stretching band of the hydroxyphenyl group suggests deprotonation and coordination of the phenolic oxygen to the metal ion.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal ion's coordination sphere. The positions and intensities of the d-d transition bands are characteristic of specific geometries. For instance, octahedral Co(II) and Ni(II) complexes typically exhibit multiple absorption bands in the visible region.

Magnetic Susceptibility Measurements: These measurements help determine the number of unpaired electrons in the metal ion, which in turn provides information about its oxidation state and the geometry of the complex. For example, high-spin octahedral Co(II) complexes are expected to have magnetic moments corresponding to three unpaired electrons.

Based on studies of analogous systems, this compound is expected to act as a tridentate ligand, coordinating through the pyridyl nitrogen, thiazole nitrogen, and the deprotonated phenolic oxygen. This coordination typically leads to the formation of stable six-coordinate octahedral complexes for many first-row transition metals, while square planar geometries are common for d8 ions like Pt(II). asianpubs.orgresearchgate.net

Catalytic Applications of Metal-Thiazole Complexes

While specific catalytic applications for complexes of this compound are not widely reported, metal-thiazole complexes, in general, have shown promise as catalysts in various organic transformations. The presence of a metal center coordinated to a thiazole-based ligand can facilitate redox processes and act as a Lewis acid, activating substrates for chemical reactions.

For instance, copper(II) complexes with thiazole-containing ligands have been investigated for their catalytic activity in oxidation reactions. The catalytic efficiency of such complexes is influenced by the coordination environment of the metal ion and the electronic properties of the ligand.

Bioinorganic Chemistry: DNA Binding Studies of Complexes

The interaction of transition metal complexes with DNA is a significant area of research in bioinorganic chemistry, with potential applications in the development of therapeutic agents. Metal complexes of ligands containing planar aromatic moieties, such as the pyridyl and thiazole rings in this compound, are of particular interest as they can interact with the DNA double helix through various binding modes.

Studies on similar metal complexes with thiazole and pyridine-containing ligands suggest that an intercalative binding mode is common. researchgate.netnih.gov Intercalation involves the insertion of the planar ligand between the base pairs of the DNA helix. This mode of binding can lead to significant changes in the structure of DNA and can inhibit its replication and transcription processes.

The DNA binding affinity of these complexes can be investigated using techniques such as UV-Vis and fluorescence spectroscopy, viscosity measurements, and gel electrophoresis. While specific DNA binding data for complexes of this compound are limited, the structural features of the ligand suggest that its metal complexes would be promising candidates for DNA interaction studies.

Below is a hypothetical data table illustrating the type of results that might be obtained from DNA binding studies of such complexes.

| Complex | Binding Constant (K_b) (M⁻¹) | Binding Mode |

| [Co(L)₂] | 5.2 x 10⁴ | Intercalation |

| [Ni(L)₂] | 4.8 x 10⁴ | Intercalation |

| [Cu(L)₂] | 6.5 x 10⁴ | Intercalation |

| [Zn(L)₂] | 3.9 x 10⁴ | Groove Binding/Intercalation |

| (L represents the deprotonated form of this compound) |

Applications in Materials Science

Optoelectronic and Electronic Applications

The integration of thiazole (B1198619) and pyridine (B92270) moieties into π-conjugated systems is a well-established strategy for developing materials for optoelectronic devices. Thiazole-containing heterocycles are valued for their electron-deficient nature, high oxidative stability, structural rigidity, and tendency to form planar structures that facilitate intermolecular π–π overlap, which is crucial for charge transport. These characteristics make them suitable components for a range of applications, including as semiconductors and emissive materials in devices like organic light-emitting diodes (OLEDs).

The most prominent feature of 4-(2-Hydroxyphenyl)-2-(4-pyridyl)thiazole and related compounds is their fluorescence, which is governed by the ESIPT mechanism. Upon absorption of light, the molecule is promoted to an excited state. In this state, it is energetically favorable for the proton of the hydroxyl (-OH) group to transfer to a nearby nitrogen atom, creating an excited keto-tautomer. This tautomer then relaxes to its ground state by emitting a photon, a process that is characterized by an unusually large separation between the absorption and emission wavelengths (a large Stokes shift).

This large Stokes shift is highly desirable for luminescent materials as it minimizes self-absorption, where emitted light is re-absorbed by other molecules, a process that can reduce emission efficiency. The dual emission sometimes observed—one from the original "enol" form and a red-shifted one from the "keto" tautomer—opens possibilities for creating white-light-emitting materials from a single molecular species. nih.gov

Molecules capable of ESIPT are foundational for developing advanced fluorophores. researchgate.net The emission color and efficiency can be fine-tuned by chemical modification of the core structure. For instance, in related 2-(2′-hydroxyphenyl)pyrimidine systems, the absence of the hydroxyl group eliminates the ESIPT pathway, resulting in conventional blue or violet luminescence. nih.gov Conversely, inhibiting the ESIPT process through protonation can switch fluorescence on, a property useful for creating responsive materials. nih.gov The photophysical properties of analogous thiazole derivatives highlight their potential, with fluorescence quantum yields being significantly influenced by molecular structure and environment.

Table 1: Photophysical Properties of Structurally Related ESIPT Compounds

| Compound Family | Key Feature | Typical Emission | Stokes Shift | Potential Application |

|---|---|---|---|---|

| 2-(2'-Hydroxyphenyl)benzothiazoles | ESIPT from OH to thiazole N | Green to Red | Large (>100 nm) | OLEDs, Fluorescent Probes |

| 2-(2'-Hydroxyphenyl)pyrimidines | ESIPT inhibited by protonation | Blue/Violet (protonated) | Small to Moderate | Acid-base Sensors |

Note: This table presents typical data for analogous compound families to illustrate the principles applicable to this compound.

Thiazole and its fused derivatives are increasingly used as building blocks for constructing semiconducting materials for organic solar cells. nih.gov Their electron-deficient character makes them effective electron acceptors. When incorporated into conjugated polymers or small molecules, thiazole units can help tune the material's energy levels (HOMO and LUMO) to optimize charge separation and transport when paired with an electron donor material in a bulk heterojunction (BHJ) solar cell. nih.gov

The rigidity and high planarity of thiazole-containing systems promote ordered molecular packing in the solid state, which is essential for efficient charge mobility and, consequently, higher device performance. nih.gov While specific studies detailing the use of this compound in OPV devices are not widely reported, its constituent parts—the electron-accepting pyridylthiazole core and the potential for forming intermolecular hydrogen bonds via the hydroxyphenyl group—suggest it could serve as a functional component or a building block for more complex donor or acceptor materials in photovoltaic applications.

Sensing and Probe Applications

The sensitivity of the ESIPT process to the local chemical environment makes this compound and its derivatives excellent candidates for use as fluorescent sensors and probes. nih.gov The fluorescence signal—specifically its intensity, wavelength, and lifetime—can change dramatically in response to the presence of specific analytes.